molecular formula C17H15N3S2 B2653740 4-(Phenylsulfanyl)-5-[(phenylsulfanyl)methyl]-2-pyrimidinamine CAS No. 338975-32-9

4-(Phenylsulfanyl)-5-[(phenylsulfanyl)methyl]-2-pyrimidinamine

Cat. No.: B2653740
CAS No.: 338975-32-9
M. Wt: 325.45
InChI Key: PSOPRKLNEVTOIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Phenylsulfanyl)-5-[(phenylsulfanyl)methyl]-2-pyrimidinamine is an organic compound characterized by the presence of phenylsulfanyl groups attached to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Phenylsulfanyl)-5-[(phenylsulfanyl)methyl]-2-pyrimidinamine typically involves the introduction of phenylsulfanyl groups to a pyrimidine precursor. One common method involves the reaction of a pyrimidine derivative with thiophenol under specific conditions to introduce the phenylsulfanyl groups. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Phenylsulfanyl)-5-[(phenylsulfanyl)methyl]-2-pyrimidinamine can undergo various types of chemical reactions, including:

    Oxidation: The phenylsulfanyl groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the phenylsulfanyl groups, yielding a different pyrimidine derivative.

    Substitution: The phenylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are often used to facilitate nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Pyrimidine derivatives without phenylsulfanyl groups.

    Substitution: Pyrimidine derivatives with different functional groups replacing the phenylsulfanyl groups.

Scientific Research Applications

4-(Phenylsulfanyl)-5-[(phenylsulfanyl)methyl]-2-pyrimidinamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Phenylsulfanyl)-5-[(phenylsulfanyl)methyl]-2-pyrimidinamine involves its interaction with specific molecular targets. The phenylsulfanyl groups can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Phenylsulfanyl)-2-butanol
  • 4-(Phenylsulfanyl)-6-[(phenylsulfinyl)methyl]-2-(3-pyridinyl)pyrimidine
  • Methyl 2-phenylsulfinylacetate

Uniqueness

4-(Phenylsulfanyl)-5-[(phenylsulfanyl)methyl]-2-pyrimidinamine is unique due to the presence of two phenylsulfanyl groups attached to the pyrimidine ring. This structural feature imparts distinct chemical properties and potential biological activities compared to other similar compounds. The dual phenylsulfanyl groups may enhance its reactivity and interaction with molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

4-phenylsulfanyl-5-(phenylsulfanylmethyl)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3S2/c18-17-19-11-13(12-21-14-7-3-1-4-8-14)16(20-17)22-15-9-5-2-6-10-15/h1-11H,12H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSOPRKLNEVTOIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC2=CN=C(N=C2SC3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.